molecular formula C20H18FN3O5 B11686918 N-(2-fluorophenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-(2-fluorophenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11686918
M. Wt: 399.4 g/mol
InChI Key: ZBIZCHSVQKULCF-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a complex organic compound that features a fluorophenyl group, a nitro group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-FLUOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoindoline Moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by nitration to introduce the nitro group.

    Attachment of the Hexanamide Chain: The hexanamide chain can be introduced through an amide coupling reaction, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases.

Major Products:

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitro groups may play a role in binding interactions, while the isoindoline moiety could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

  • N-(2-Chlorophenyl)-6-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide
  • N-(2-Bromophenyl)-6-(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(2-FLUOROPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE may impart unique electronic properties compared to its chloro- and bromo- counterparts. Fluorine atoms are known for their high electronegativity and ability to form strong hydrogen bonds, which can influence the compound’s reactivity and interactions.
  • Reactivity: The fluorophenyl derivative may exhibit different reactivity patterns in substitution reactions compared to the chloro- and bromo- derivatives due to the differing leaving group abilities of fluorine, chlorine, and bromine.

Properties

Molecular Formula

C20H18FN3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H18FN3O5/c21-14-8-3-4-9-15(14)22-17(25)11-2-1-5-12-23-19(26)13-7-6-10-16(24(28)29)18(13)20(23)27/h3-4,6-10H,1-2,5,11-12H2,(H,22,25)

InChI Key

ZBIZCHSVQKULCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])F

Origin of Product

United States

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